1-Methyl-2-(3,4,5-trimethoxyphenyl)indole

IDO1 inhibition Cancer immunotherapy Kynurenine pathway

1-Methyl-2-(3,4,5-trimethoxyphenyl)indole (CAS 1402042-30-1, MF C18H19NO3, MW 297.3) is a synthetic 2-arylindole derivative bearing the 3,4,5-trimethoxyphenyl pharmacophore. This compound has been curated in authoritative databases (ChEMBL CHEMBL4557994, BindingDB BDBM50514753) as a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
Cat. No. B15337274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(3,4,5-trimethoxyphenyl)indole
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C18H19NO3/c1-19-14-8-6-5-7-12(14)9-15(19)13-10-16(20-2)18(22-4)17(11-13)21-3/h5-11H,1-4H3
InChIKeyUERGCQLOZCIWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(3,4,5-trimethoxyphenyl)indole: A 13 nM IDO1 Inhibitor for Cancer Immunotherapy Target Engagement Studies


1-Methyl-2-(3,4,5-trimethoxyphenyl)indole (CAS 1402042-30-1, MF C18H19NO3, MW 297.3) is a synthetic 2-arylindole derivative bearing the 3,4,5-trimethoxyphenyl pharmacophore. This compound has been curated in authoritative databases (ChEMBL CHEMBL4557994, BindingDB BDBM50514753) as a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor [1]. Unlike many 3,4,5-trimethoxyphenyl-indole analogs optimized for tubulin polymerization inhibition, this compound was characterized within the IDO1 target space—a key immune checkpoint enzyme in the kynurenine pathway—making it a structurally and pharmacologically distinct hit for programs requiring orthogonal target selectivity relative to tubulin-binding combretastatin A-4 (CA-4) analogs [2].

Why In-Class Indole-Trimethoxyphenyl Analogs Cannot Substitute for 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole


Generic substitution across the 2-arylindole-trimethoxyphenyl chemical class is not scientifically valid because the N1-methyl group and 2-position connectivity define both the primary target engagement and the activity profile. Within this compound family, the presence or absence of N1-methylation dramatically alters target preference: 1-methyl-2-(3,4,5-trimethoxyphenyl)indole displays potent cellular IDO1 inhibition with an IC50 of 13 nM, whereas the vast majority of 3-position-substituted 2-phenylindole derivatives carrying the same trimethoxyphenyl moiety—such as compounds 33, 44, and 81 from the La Regina series—are optimized as tubulin polymerization inhibitors with Hedgehog pathway suppression (IC50 values of 19–72 nM in NIH3T3 Shh-Light II cells) but lack characterized IDO1 activity [1]. This target space partitioning means that sourcing a generic "indole-trimethoxyphenyl" analog without confirming its specific substitution pattern and curated target profile risks selecting a compound with a completely different pharmacological mechanism and experimental utility [2].

Head-to-Head Quantitative Differentiation Evidence for 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole


Cellular IDO1 Inhibition: 13 nM IC50 Across Murine and Human Cancer Cell Models

1-Methyl-2-(3,4,5-trimethoxyphenyl)indole inhibits mouse IDO1 transfected in P815 mastocytoma cells with an IC50 of 13 nM, measured via reduction in L-kynurenine by HPLC after 16 hours [1]. In human cellular systems, it demonstrates closely concordant potency: IC50 of 14 nM in IFNγ-stimulated LXF-289 lung adenocarcinoma cells and 16 nM in IFNγ-stimulated A375 melanoma cells, both assessed after 48 hours [2]. For context, reference IDO1 inhibitors in the literature include IDO1-IN-13 (compound 27a) with an enzymatic IC50 of 61.6 nM and a HeLa cellular EC50 of 30 nM, and IDO-IN-11 with a cellular IC50 of 14 nM in HeLa cells—positions 1-methyl-2-(3,4,5-trimethoxyphenyl)indole among the more potent IDO1 inhibitor chemotypes reported [3][4]. Importantly, this compound shows target selectivity over TDO (tryptophan 2,3-dioxygenase), with an IC50 of 5,460 nM against mouse TDO—representing an approximately 420-fold selectivity window for IDO1 over TDO in the P815 cellular assay [5]. This selectivity profile distinguishes it from pan-IDO1/TDO inhibitors and supports pathway-specific experimental designs.

IDO1 inhibition Cancer immunotherapy Kynurenine pathway Tryptophan metabolism Immune checkpoint

N1-Methyl Structural Determinant: Evidence from Indole-Based Isocombretastatin SAR

SAR studies on 1-methyl-5-indolyl-based isocombretastatins and phenstatins have demonstrated that structural modifications at the indole 1-position are critical for activity. Specifically, the N1-methyl group serves as a structural anchor that confers distinct conformational properties and target-binding characteristics compared to N1-unsubstituted or N1-H indole analogs [1]. A parallel SAR investigation revealed that a 3,4,5-trimethoxyphenyl ring substitution pattern consistently affords more potent derivatives than a 2,3,4-trimethoxyphenyl arrangement [2]. However, the combination of N1-methylation with the 2-position 3,4,5-trimethoxyphenyl attachment—as found in the target compound—represents a specific, non-obvious substitution vector: most high-potency tubulin-polymerization inhibitors in this chemical space attach the trimethoxyphenyl group at position 3 via sulfur, ketone, or methylene linkers rather than directly at position 2 with concurrent N1-methylation. This unique connectivity pattern is directly linked to the compound's IDO1 activity profile and highlights why the N1-methyl group is not merely an interchangeable substituent but a determinant of target selectivity.

Structure-activity relationship N1-methyl indole Isocombretastatin Colchicine binding site Indole scaffold optimization

Tubulin Polymerization Activity: Weak Inhibition Establishes Target Selectivity Benchmark

In human MCF-7 breast carcinoma cells, 1-methyl-2-(3,4,5-trimethoxyphenyl)indole inhibits tubulin beta polymerization with an IC50 of 6,130 nM (6.13 μM) after 18–24 hours of incubation, measured by ELISA-based spectrophotometric analysis [1]. This modest tubulin inhibitory potency stands in stark contrast to potent in-class tubulin polymerization inhibitors such as arylthioindole (ATI) compound 21 (methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate), which inhibits tubulin polymerization with an IC50 of 2.0 μM—approximately 3-fold more potent—and is 1.6× more active than colchicine and comparable to CA-4 [2]. Other ATI derivatives in this series achieve tubulin polymerization IC50 values in the 2.0–4.5 μM range [3]. The substantially weaker tubulin activity of the target compound (6.13 μM vs. 2.0–4.5 μM for ATIs) indicates that it is not an effective microtubule-targeting agent, reinforcing its utility as an IDO1-selective probe rather than a dual-target IDO1/tubulin inhibitor.

Tubulin polymerization Microtubule inhibitor Off-target profiling MCF-7 breast cancer Selectivity window

CYP3A4 Interaction Profile: Low P450 Liability Assessment for In Vitro Combination Studies

In human liver microsome assays, 1-methyl-2-(3,4,5-trimethoxyphenyl)indole inhibits CYP3A4 with an IC50 of 50,000 nM (50 μM) using midazolam as a probe substrate with 5-minute incubation in the presence of NADPH, measured by LC-MS/MS [1]. This IC50 value is approximately 3,850-fold higher than its IDO1 cellular IC50 (13 nM), indicating a substantial safety margin against CYP3A4-mediated drug-drug interactions at concentrations relevant for in vitro IDO1 target engagement. For context, the clinical IDO1 inhibitor epacadostat has been reported to exhibit CYP-mediated liabilities that may contribute to clinical combination therapy challenges, making the low CYP3A4 interaction potential of this chemotype a notable differentiator for programs developing IDO1-targeted combination regimens where P450-mediated interaction risks must be minimized.

CYP3A4 inhibition Drug metabolism Liver microsomes ADME profiling DDI risk assessment

Optimal Research and Procurement Scenarios for 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole


IDO1 Target Engagement and Immune Checkpoint Inhibitor Screening Panels

With a cellular IDO1 IC50 of 13 nM across multiple human and murine cancer cell models , this compound serves as a validated positive control or reference inhibitor for IDO1 target engagement assays in immune-oncology programs. Its ~420-fold selectivity over TDO makes it particularly suitable for screening cascades that require pathway-specific IDO1 inhibition without confounding TDO-mediated kynurenine production. Researchers developing next-generation IDO1 inhibitors or IDO1/TDO dual inhibitors can use this compound as a selectivity benchmark to calibrate assay windows and establish potency thresholds .

Indole Scaffold Derivatization for IDO1-Targeted Medicinal Chemistry

The unique 1-methyl-2-(3,4,5-trimethoxyphenyl) connectivity pattern—distinct from the 3-position-substituted analogs that dominate the tubulin inhibitor literature —makes this compound a privileged starting scaffold for IDO1-focused medicinal chemistry optimization. The N1-methyl group serves as a derivatization anchor while the 2-position 3,4,5-trimethoxyphenyl moiety provides the core pharmacophore for IDO1 binding. Structure-activity relationship expansion at the indole 4-, 5-, 6-, and 7-positions can be explored to modulate potency, selectivity, and physicochemical properties, following precedents established with 2-phenylindole derivatives bearing halogen or methoxy substituents at positions 4–7 . The compound's low CYP3A4 inhibition (IC50 = 50 μM) further supports its suitability as a lead-like scaffold with favorable early ADME characteristics.

Negative Control for Tubulin Polymerization Inhibitor Screening Programs

Given its weak tubulin polymerization inhibitory activity (IC50 = 6.13 μM in MCF-7 cells) —approximately 3-fold less potent than the reference ATI compound 21 (IC50 = 2.0 μM) —this compound can serve as a specificity control or negative reference in tubulin polymerization inhibitor screening cascades. When screening novel indole-based microtubule inhibitors, researchers can use 1-methyl-2-(3,4,5-trimethoxyphenyl)indole to establish the activity threshold that distinguishes true microtubule-targeting agents from structurally related but mechanistically distinct (IDO1-targeted) compounds. This application leverages the compound's structural similarity to potent tubulin inhibitors while exploiting its functional divergence at the target level.

Quote Request

Request a Quote for 1-Methyl-2-(3,4,5-trimethoxyphenyl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.